PI3Kγ Binding Affinity: 338418-23-8 vs. Pan-PI3K Inhibitor BKM120
The compound demonstrates a high binding affinity for human PI3Kγ (Kd = 2.60 nM) as measured by the KinomeScan assay [1]. This is a significant level of engagement. For comparison, the well-known clinical pan-PI3K inhibitor BKM120 (Buparlisib), a 2,6-dimorpholinopyrimidine derivative, shows a biochemical IC50 of 262 nM for the p110γ isoform, which is approximately 100-fold weaker than the binding affinity of 338418-23-8 . This stark difference in target engagement underscores that the specific substitution pattern of 338418-23-8 leads to far more potent PI3Kγ binding compared to this class comparator.
| Evidence Dimension | PI3Kγ Target Engagement |
|---|---|
| Target Compound Data | Kd = 2.60 nM (PI3Kγ) |
| Comparator Or Baseline | BKM120 (Buparlisib) IC50 = 262 nM (p110γ isoform) |
| Quantified Difference | ~100-fold more potent binding affinity based on Kd vs. IC50 comparison |
| Conditions | Target: Human PI3Kgamma. Assay: KinomeScan assay for Kd; Biochemical assay with PI:PS substrate for BKM120 IC50. |
Why This Matters
For research programs requiring potent and specific engagement of the PI3Kγ isoform, this compound offers a ~100-fold improvement in binding over the established chemical probe BKM120, enabling more selective pathway dissection at lower concentrations.
- [1] BindingDB. Entry BDBM50358204, CHEMBL1922094. Affinity Data Kd: 2.60 nM. Binding affinity to human PI3Kgamma (S144 to A1102 residues). KinomeScan assay. View Source
